molecular formula C17H18N2O2 B029808 2-Pivaloylamino-3-benzoylpyridine CAS No. 125867-32-5

2-Pivaloylamino-3-benzoylpyridine

Cat. No.: B029808
CAS No.: 125867-32-5
M. Wt: 282.34 g/mol
InChI Key: STYYYMXRFDMQAF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Pivaloylamino-3-benzoylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pivaloylamino-3-benzoylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pivaloylamino-3-benzoylpyridine involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Pivaloylamino-3-benzoylpyridine can be compared with other similar compounds such as:

  • N-(3-Benzoyl-2-pyridinyl)-2,2-dimethylpropanamide
  • Phenyl 2-Pivaloylamino-3-pyridyl Ketone

These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity .

Properties

IUPAC Name

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYYYMXRFDMQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363317
Record name 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125867-32-5
Record name 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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